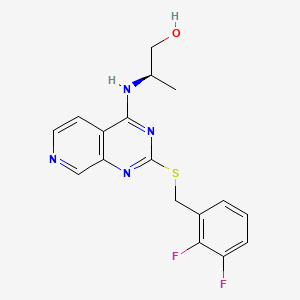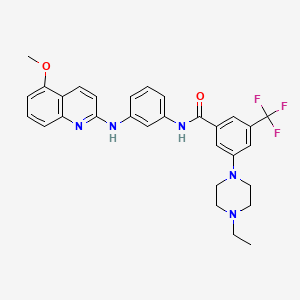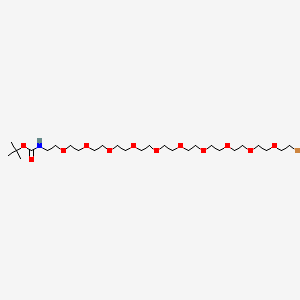
t-Boc-N-amido-PEG10-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-amido-PEG10-Br is a PEG-based PROTAC linker that is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by utilizing the ubiquitin-proteasome system . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the targeted degradation of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG10-Br typically involves the protection of an amine group with a t-Boc (tert-butoxycarbonyl) group, followed by the attachment of a PEG (polyethylene glycol) chain and a bromine atom. The general synthetic route can be summarized as follows:
Protection of Amine Group: The amine group is protected using t-Boc anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with a PEG chain, often using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Bromination: Finally, the PEGylated compound is brominated using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG10-Br undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as azides or thiols, to form new compounds.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can be coupled with other molecules using reagents like EDC or DCC
Common Reagents and Conditions
Nucleophiles: Azides, thiols, amines.
Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling Reagents: EDC, DCC
Major Products Formed
Substitution Products: Formation of azide or thiol derivatives.
Deprotected Amine: Exposure of the primary amine group after t-Boc removal.
Coupled Products: Formation of amide bonds with other molecules
Scientific Research Applications
t-Boc-N-amido-PEG10-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
t-Boc-N-amido-PEG10-Br functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG10-propargyl: A propargyl linker with similar properties, used in click chemistry reactions.
t-Boc-N-amido-PEG10-acid: Contains a terminal carboxylic acid and is used for forming stable amide bonds.
Uniqueness
t-Boc-N-amido-PEG10-Br is unique due to its bromine atom, which allows for versatile substitution reactions. This makes it particularly useful in the synthesis of diverse PROTACs and other bioactive molecules .
Properties
Molecular Formula |
C27H54BrNO12 |
|---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30) |
InChI Key |
OOSGSGCLPWRCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
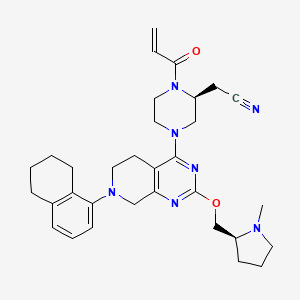
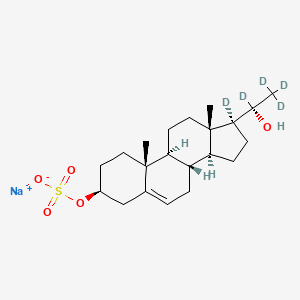
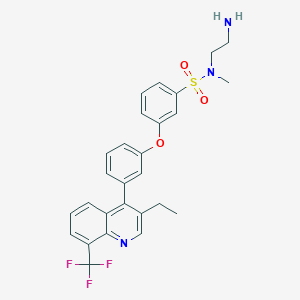
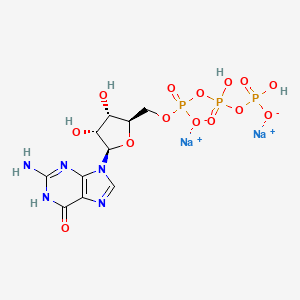
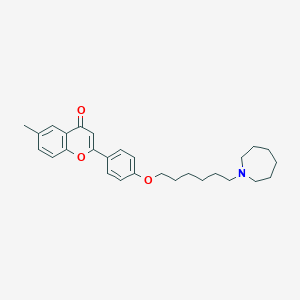
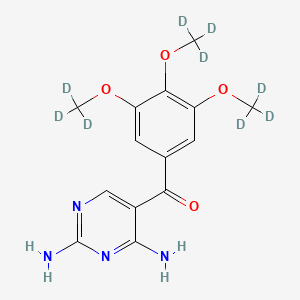
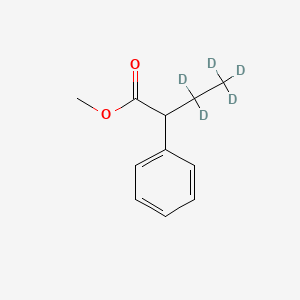
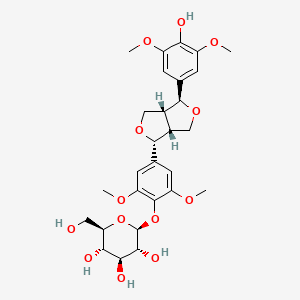
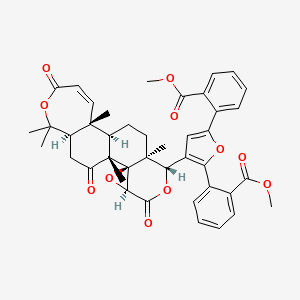
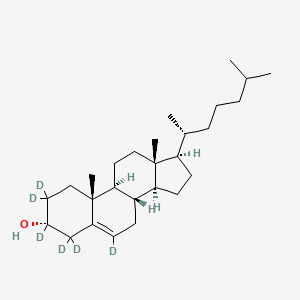
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
